Metoprolol Acid Methyl Ester-d5 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthoprolol acide méthylique-d5 (chlorhydrate) est une forme deutérée du méthoprolol, un bloquant sélectif des récepteurs bêta-1 adrénergiques. Ce composé est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du méthoprolol. Les atomes de deutérium présents dans le composé offrent un avantage unique en analyse par spectrométrie de masse, permettant un suivi et une quantification plus précis.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du méthoprolol acide méthylique-d5 (chlorhydrate) implique généralement la deutération du méthoprolol acide méthylique. Ce processus peut être réalisé par échange d'atomes d'hydrogène avec des atomes de deutérium en utilisant des réactifs deutérés. Les conditions réactionnelles nécessitent souvent un solvant deutéré et un catalyseur pour faciliter l'échange.

Méthodes de production industrielle : Dans un contexte industriel, la production du méthoprolol acide méthylique-d5 (chlorhydrate) implique des processus de deutération à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, utilisant souvent des techniques avancées telles que des réacteurs à flux continu et des systèmes de synthèse automatisés. Le produit final est purifié par cristallisation ou chromatographie pour garantir l'élimination de toutes les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : Le méthoprolol acide méthylique-d5 (chlorhydrate) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.

Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes fonctionnels au sein du composé.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones, tandis que la réduction peut produire des alcools.

4. Applications de la recherche scientifique

Le méthoprolol acide méthylique-d5 (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il sert d'étalon de référence en spectrométrie de masse pour la quantification du méthoprolol et de ses métabolites.

Biologie : Le composé est utilisé pour étudier les voies métaboliques et la pharmacocinétique du méthoprolol dans les systèmes biologiques.

Médecine : La recherche impliquant ce composé contribue à comprendre le mécanisme d'action du médicament et ses effets sur le système cardiovasculaire.

Industrie : Il est utilisé dans le développement et la validation de méthodes analytiques pour les tests de médicaments et le contrôle de la qualité.

5. Mécanisme d'action

Le méthoprolol acide méthylique-d5 (chlorhydrate) exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques dans les cellules cardiaques. Cette inhibition réduit les effets de l'adrénaline et de la noradrénaline, entraînant une diminution de la fréquence cardiaque et du débit cardiaque. Les cibles moléculaires comprennent les récepteurs bêta-1 adrénergiques, et les voies impliquées sont principalement liées au système nerveux sympathique.

Composés similaires :

Méthoprolol : La forme non deutérée du composé, utilisée cliniquement pour traiter l'hypertension et l'angine de poitrine.

Aténolol : Un autre bloquant sélectif bêta-1 aux usages thérapeutiques similaires.

Propranolol : Un bêta-bloquant non sélectif utilisé pour diverses affections cardiovasculaires.

Unicité : Le méthoprolol acide méthylique-d5 (chlorhydrate) est unique en raison de son marquage au deutérium, qui offre des avantages distincts en chimie analytique. Les atomes de deutérium améliorent la stabilité du composé et permettent une analyse par spectrométrie de masse plus précise par rapport à ses homologues non deutérés.

Applications De Recherche Scientifique

Metoprolol acid methyl ester-d5 (hydrochloride) is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference standard in mass spectrometry for the quantification of metoprolol and its metabolites.

Biology: The compound is used to study the metabolic pathways and pharmacokinetics of metoprolol in biological systems.

Medicine: Research involving this compound helps in understanding the drug’s mechanism of action and its effects on the cardiovascular system.

Industry: It is utilized in the development and validation of analytical methods for drug testing and quality control.

Mécanisme D'action

Metoprolol acid methyl ester-d5 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and cardiac output. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparaison Avec Des Composés Similaires

Metoprolol: The non-deuterated form of the compound, used clinically for treating hypertension and angina.

Atenolol: Another selective beta-1 blocker with similar therapeutic uses.

Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness: Metoprolol acid methyl ester-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The deuterium atoms enhance the compound’s stability and allow for more accurate mass spectrometric analysis compared to its non-deuterated counterparts.

Activité Biologique

Metoprolol Acid Methyl Ester-d5 Hydrochloride is a deuterated form of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used to treat cardiovascular conditions. This compound is particularly significant in pharmacological research due to its stable isotope labeling, which enhances the accuracy of metabolic and pharmacokinetic studies. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

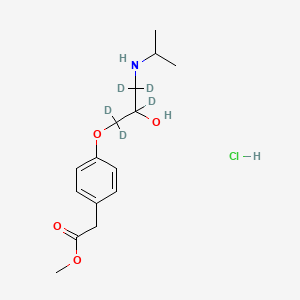

- Molecular Formula : C15D5H18N O4·HCl

- Molecular Weight : 322.839 g/mol

- IUPAC Name : Methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate; hydrochloride

The presence of deuterium in the structure allows for enhanced tracking in biological systems, making it a valuable tool in drug metabolism studies.

Metoprolol functions primarily by selectively blocking beta-1 adrenergic receptors located in the heart. This action leads to several physiological effects:

- Reduction in Heart Rate : By blocking catecholamine receptor activation, metoprolol decreases heart rate and myocardial contractility.

- Lowering Blood Pressure : The reduction in heart rate and cardiac output results in decreased blood pressure.

- Decreased Oxygen Demand : This is crucial for patients with ischemic heart conditions as it alleviates symptoms like angina.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterated nature. Key points include:

- Absorption and Distribution : The compound exhibits high bioavailability and a volume of distribution that allows effective therapeutic concentrations.

- Metabolism : Metoprolol is metabolized primarily by cytochrome P450 enzymes (CYP2D6), resulting in various metabolites, including alpha-hydroxy-metoprolol.

- Excretion : The metabolites are excreted mainly through urine.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 3 to 7 hours |

| Bioavailability | ~40% |

| Volume of Distribution | 4 L/kg |

| Clearance | 0.5 L/h/kg |

Study on Efficacy in Heart Failure

A multicenter study involving 383 patients with idiopathic dilated cardiomyopathy assessed the efficacy of metoprolol. Key findings included:

- Improvement in Ejection Fraction : Patients treated with metoprolol showed a significant increase in ejection fraction compared to placebo (0.13 vs. 0.06).

- Clinical Outcomes : There was a 34% reduction in primary endpoints (hospitalization or death) among those receiving metoprolol.

This study highlights the therapeutic benefits of metoprolol in managing heart failure symptoms and improving cardiac function .

Impact on Drug Metabolism Research

Research utilizing this compound has provided insights into drug metabolism pathways. For instance:

- Metabolic Pathways : Studies have shown how deuterated compounds can be used to trace metabolic pathways without interference from endogenous compounds.

- Pharmacokinetic Modeling : The use of this compound has facilitated advanced modeling techniques that predict drug behavior in various physiological conditions .

Propriétés

Formule moléculaire |

C15H24ClNO4 |

|---|---|

Poids moléculaire |

322.84 g/mol |

Nom IUPAC |

methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H/i9D2,10D2,13D; |

Clé InChI |

MCYVNMKALCGOTK-SUKSBMJQSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OC)O)NC(C)C.Cl |

SMILES canonique |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.